2,6-Dimethyl-4-Hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111932. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

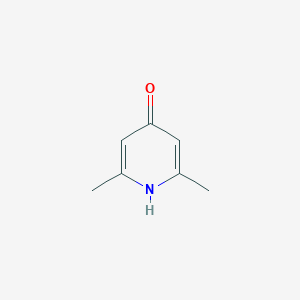

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAFLUMTYHBEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929234 | |

| Record name | 2,6-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-44-6, 7516-31-6 | |

| Record name | 2,6-Dimethyl-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinone, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007516316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-4-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13603-44-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-4-PYRIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92JKJ9S198 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-Dimethyl-4-Hydroxypyridine CAS number and properties

An In-Depth Technical Guide to 2,6-Dimethyl-4-Hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that serves as a pivotal building block in various domains of chemical synthesis, from pharmaceuticals to industrial applications. Its structure, featuring a pyridine ring substituted with two methyl groups and a hydroxyl group, imparts a unique combination of reactivity, stability, and biological activity. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on the scientific principles that govern its behavior and utility. A defining characteristic of this molecule is its existence in a tautomeric equilibrium between the pyridinol and pyridone forms, a feature that critically influences its chemical and biological profile.

Chemical Identification and Nomenclature

Accurate identification is paramount in research and development. This compound is known by several names and identifiers, reflecting its tautomeric nature. The predominant form is often the pyridone tautomer.

| Identifier | Value |

| Primary CAS Number | 13603-44-6[1][2][3][4][5] |

| Alternate CAS Number | 7516-31-6[6] |

| Molecular Formula | C₇H₉NO[4][6][][8] |

| Molecular Weight | 123.15 g/mol [][8][9] |

| IUPAC Name (Pyridinol Form) | 2,6-dimethylpyridin-4-ol[1][3] |

| IUPAC Name (Pyridone Form) | 2,6-dimethyl-1H-pyridin-4-one[1][] |

| Common Synonyms | 4-Hydroxy-2,6-dimethylpyridine, 2,6-Dimethyl-4-pyridinol, 4-Hydroxy-2,6-lutidine[3][4] |

| InChI | InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9)[6][] |

| InChI Key | PRAFLUMTYHBEHE-UHFFFAOYSA-N[1][6][][8] |

| Canonical SMILES | CC1=CC(=O)C=C(N1)C[6][] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Appearance | White to off-white, yellow, or brown crystalline solid/powder. | [2][3][6][][10] |

| Melting Point | 228-233 °C | [2][3][5][6] |

| Boiling Point | 205.4 °C at 760 mmHg | [3] |

| Density | ~1.013 g/cm³ | [3][] |

| Solubility | Soluble in water and organic solvents. | [4][10] |

| Flash Point | 93.1 °C | [3] |

| Vapor Pressure | 0.251 mmHg at 25 °C | [3] |

The Chemistry of Tautomerism

A core concept essential to understanding this compound is its prototropic tautomerism. It exists as an equilibrium mixture of the aromatic alcohol form (2,6-dimethylpyridin-4-ol) and the non-aromatic but conjugated keto form (2,6-dimethyl-1H-pyridin-4-one). For 4-hydroxypyridines, the pyridone form is significantly favored in both solid and solution states due to intermolecular hydrogen bonding and favorable amide-like resonance.[11][12] This equilibrium is not static and can be influenced by solvent polarity, with polar solvents further stabilizing the more polar pyridone tautomer.[13][14] This phenomenon is critical as each tautomer presents a different set of reactive sites and potential for intermolecular interactions, directly impacting its role in synthesis and biological systems.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Profile

The structural features and tautomeric equilibrium of this compound can be elucidated through various spectroscopic techniques. The observed spectrum is often a composite reflection of the predominant tautomer under the analytical conditions.

| Technique | Key Spectral Features and Interpretation | Source(s) |

| ¹H NMR | In deuterated DMSO, a singlet for the two equivalent aromatic ring protons appears around δ 5.8-7.57 ppm. The six protons of the two methyl groups appear as a sharp singlet at approximately δ 2.3 ppm. | [1][6] |

| IR Spectroscopy | The spectrum shows characteristic bands for both tautomers. A broad O-H stretching vibration may appear around 3200–3400 cm⁻¹. More prominently, reflecting the pyridone form, a strong C=O carbonyl stretch is observed around 1650 cm⁻¹, and an N-H stretch can be seen near 3144 cm⁻¹. Aromatic C-C stretching vibrations are found around 1567 and 1418 cm⁻¹. | [1][6] |

| UV-Vis | The electronic absorption spectrum in DMSO shows a primary maximum (λmax) at approximately 267 nm. This corresponds to a π→π* electronic transition within the conjugated pyridone system. | [6] |

| Mass Spectrometry | The molecular ion peak is observed at an m/z corresponding to its molecular weight, confirming the C₇H₉NO formula. | [1] |

Synthesis Methodologies

The synthesis of this compound has evolved to include both classical and modern, greener approaches. The choice of method often depends on the desired scale, purity, and environmental considerations.

Key Synthetic Routes

-

From Dehydroacetic Acid: A prevalent method involves the reaction of dehydroacetic acid with aqueous or concentrated ammonia, often under heat or microwave irradiation.[1][9] This process leverages a ring transformation mechanism to yield the target pyridone.

-

Hantzsch Dihydropyridine Synthesis: This classical method can be adapted to produce the pyridine core, involving the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and ammonia, followed by an oxidation step.[1][10]

-

Hydroxylation of 2,6-Dimethylpyridine: Direct hydroxylation of the corresponding lutidine derivative can be achieved using various oxidizing agents, though selectivity can be a challenge.[6]

-

Green Chemistry Approaches: Modern methods focus on environmental benignity. One patented approach uses weakly basic ion-exchange resins to catalyze the dimerization of ethyl acetoacetate, followed by in-situ ammoniation to form the pyridone ring system with high yield.[1]

Example Protocol: Synthesis from Dehydroacetic Acid via Microwave Irradiation

This protocol is based on a reported procedure and is intended for illustrative purposes.[9]

-

Preparation: Suspend dehydroacetic acid (1.5 g, 8.92 mmol) in concentrated ammonia (4 mL) within a suitable microwave reactor vessel.

-

Reaction: Subject the mixture to microwave irradiation at 120°C for 20 minutes. The reaction should be monitored for completion.

-

Work-up: Upon cooling, the reaction mixture is evaporated to dryness under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or chromatography to afford pure this compound.

Caption: Workflow for synthesis from dehydroacetic acid.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile synthetic intermediate. The pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[6]

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of more complex molecules. Notably, it has been used to synthesize disubstituted pyridinyl-aminohydantoins, which act as selective inhibitors of Beta-secretase 1 (BACE1), an important target in Alzheimer's disease research.[3][9] The structural rigidity and hydrogen bonding capabilities of the pyridone core are crucial for binding to enzyme active sites.

-

Biological Activity: The compound itself has been investigated for potential biological effects. Studies suggest it possesses antioxidant properties, with the ability to scavenge free radicals, and may exert neuroprotective effects, making it a subject of interest for neurodegenerative disease research.[4][6]

-

Industrial Chemistry: Beyond pharmaceuticals, it serves as a coupling agent in the oxidation method for dyeing hair, where it reacts with a primary intermediate to intensify and fix color.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[10] It may also be harmful if swallowed or inhaled.[15]

-

Handling Precautions:

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[10][15]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[10][15]

-

Ingestion: Rinse mouth with water and seek medical advice.[15]

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[10][15]

Conclusion

This compound is more than a simple chemical; it is a versatile tool for chemists and drug developers. Its defining tautomeric equilibrium governs its reactivity and interactions, while its robust synthesis routes make it an accessible building block for a range of applications. From its foundational role in creating potential therapeutics for neurodegenerative diseases to its use in industrial processes, a thorough understanding of its chemical principles, as outlined in this guide, is crucial for harnessing its full potential.

References

-

Home Sunshine Pharma. (n.d.). This compound CAS 13603-44-6 Manufacturers, Suppliers, Factory. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dihydroxy-3,4-dimethylpyridine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,6-dimethyl pyridin-4-ol, 13603-44-6. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Evolving Role of 4-Hydroxypyridine in Future Pharmaceutical Breakthroughs. Retrieved from [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

-

Bulat Pharmaceutical. (n.d.). 4-Hydroxypyridine: A Hidden Gem in Drugs. Retrieved from [Link]

-

Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 13603-44-6 | TCI AMERICA [tcichemicals.com]

- 3. This compound CAS 13603-44-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]

- 5. This compound | 13603-44-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Buy this compound | 7516-31-6 [smolecule.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. 4-Hydroxy-2,6-dimethylpyridine | 13603-44-6 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. chemtube3d.com [chemtube3d.com]

- 13. wuxibiology.com [wuxibiology.com]

- 14. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 15. fishersci.com [fishersci.com]

Synthesis of 2,6-Dimethyl-4-Hydroxypyridine from Dehydroacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis of 2,6-dimethyl-4-hydroxypyridine from dehydroacetic acid. Dehydroacetic acid, a versatile and readily available pyrone derivative, serves as an efficient starting material for the formation of various heterocyclic compounds.[1][2] This document details the underlying reaction mechanism, provides a robust experimental protocol, and presents key analytical data for the characterization of the final product. The synthesis proceeds via a direct ammonolysis of dehydroacetic acid, a method that offers a straightforward route to the target pyridinol derivative. The resulting this compound exists in a tautomeric equilibrium with its more stable pyridone form, 2,6-dimethyl-4-pyridone, particularly in the solid state.[1] This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of this compound

Pyridin-4-ol and its derivatives are pivotal structural motifs in a wide array of biologically active molecules and serve as crucial intermediates in organic synthesis. Their prevalence in pharmaceuticals and agrochemicals underscores the importance of efficient and reliable synthetic routes. The target molecule, this compound, is a valuable building block for the construction of more complex molecular architectures. Its synthesis from dehydroacetic acid represents an accessible and scalable pathway, leveraging a commercially available and cost-effective starting material.[3][4]

Dehydroacetic acid (DHA), with its IUPAC name 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, is a well-established precursor in heterocyclic synthesis.[2] The conversion of DHA to this compound through ammonolysis provides a direct and atom-economical approach to this important pyridinol derivative.

The Core Synthesis: Unveiling the Reaction Mechanism

The transformation of dehydroacetic acid into this compound is predicated on a nucleophilic addition-elimination and subsequent cyclization cascade initiated by ammonia. The proposed mechanism involves several key steps that dictate the formation of the final pyridinol ring system.

A proposed reaction mechanism for the conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridone, the stable tautomer of the target compound, involves the nucleophilic attack of ammonia on a carbonyl group of the pyrone ring.[1] This is followed by ring opening and subsequent intramolecular cyclization. The regioselectivity of the initial ammonia attack is a critical factor in determining the final product structure. While reactions with ammonia after hydrolysis of the acetyl group can lead to the corresponding 2-pyridone, direct ammonolysis, particularly under pressure, favors the formation of the 4-pyridone isomer.[1]

The key steps of the proposed mechanism are as follows:

-

Nucleophilic Attack: Ammonia, acting as a nucleophile, attacks the electrophilic carbon of the C4-carbonyl group of the dehydroacetic acid molecule.[1]

-

Ring Opening: The resulting tetrahedral intermediate undergoes a ring-opening event, breaking the C-O bond within the pyranone ring to form a linear intermediate.[1]

-

Intramolecular Condensation and Dehydration: The terminal amino group of this linear intermediate then attacks the acetyl carbonyl group in an intramolecular fashion. This is followed by a dehydration step, which leads to the formation of the stable aromatic 4-pyridone ring.[1]

-

Keto-Enol Tautomerization: The initial product, this compound, readily tautomerizes to the more stable 2,6-dimethyl-4-pyridone.[1]

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound from dehydroacetic acid. The procedure is designed to be robust and reproducible in a standard laboratory setting.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Source |

| Dehydroacetic Acid | C8H8O4 | 168.15 | ≥98% | Commercial Supplier |

| Ammonium Hydroxide | NH4OH | 35.05 | 28-30% solution | Commercial Supplier |

| Ethanol | C2H5OH | 46.07 | 95% | Commercial Supplier |

| Hydrochloric Acid | HCl | 36.46 | Concentrated | Commercial Supplier |

| Activated Carbon | C | 12.01 | - | Commercial Supplier |

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Stir bar

-

Buchner funnel and filter flask

-

Beakers

-

pH paper or pH meter

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine dehydroacetic acid (16.8 g, 0.1 mol) and 100 mL of 95% ethanol.

-

Ammonolysis: While stirring, slowly add 50 mL of concentrated ammonium hydroxide solution (28-30%) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.

-

Isolation of Crude Product: Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 7. The solid product is then collected by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove any unreacted starting material and soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

-

Recrystallization (Purification): For further purification, dissolve the crude product in a minimal amount of hot ethanol. Add a small amount of activated carbon and heat the solution for a few minutes. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Sources

An In-Depth Technical Guide to the Tautomerism of 2,6-Dimethyl-4-Hydroxypyridine in Solution

This guide provides a comprehensive examination of the tautomeric equilibrium of 2,6-Dimethyl-4-Hydroxypyridine in solution. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this phenomenon, grounded in established analytical techniques. We will move beyond simple definitions to explore the underlying principles and experimental causality that govern the behavior of this important heterocyclic scaffold.

Introduction: The Dynamic Nature of Hydroxypyridines

Heterocyclic compounds are foundational to medicinal chemistry and materials science. Among them, the hydroxypyridine core is of particular interest due to its ability to exist in two distinct, interconverting isomeric forms known as tautomers. This phenomenon, specifically a prototropic tautomerism, involves the migration of a proton and the concurrent shift of a double bond.

The subject of this guide, this compound, can exist as the 'hydroxy' (enol) form or the 'pyridone' (keto) form. Understanding the position of this equilibrium is not a mere academic exercise; the predominant tautomer dictates the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, acidity, and three-dimensional shape.[1] These characteristics, in turn, govern its biological activity, solubility, and suitability for pharmaceutical applications. This guide will dissect the factors influencing this equilibrium in solution and detail the robust spectroscopic methods used for its characterization.

Figure 1: The tautomeric equilibrium between the hydroxy and pyridone forms.

The Decisive Role of Solvent: A Thermodynamic Perspective

In the gas phase, the hydroxy form of pyridines is often favored due to its inherent aromaticity.[2][3] However, the situation is dramatically different in solution, where the solvent environment becomes the dominant controlling factor. The equilibrium shift is a direct consequence of the differential solvation of the two tautomers.

-

Polarity and Dipole Moment : The pyridone tautomer possesses a significantly larger dipole moment than the hydroxypyridine form due to the separation of charge in its amide-like structure.[1][4] Polar solvents, therefore, preferentially stabilize the pyridone form through dipole-dipole interactions, shifting the equilibrium in its favor.[2][3]

-

Hydrogen Bonding : The pyridone form is an excellent hydrogen-bonding participant, featuring both an N-H donor and a C=O acceptor. In protic solvents like water or ethanol, it can engage in strong intermolecular hydrogen bonds, leading to substantial stabilization.[2][5] This contrasts with the hydroxy form, which is primarily a hydrogen bond donor at its O-H group.

-

Aromaticity : While the hydroxypyridine form is a classic aromatic heterocycle, the pyridone tautomer can achieve significant aromatic character through a charge-separated resonance contributor.[3][6] This resonance form is stabilized in polar solvents, further contributing to the predominance of the pyridone structure.[3]

Consequently, a clear trend emerges: non-polar, aprotic solvents will favor the 4-hydroxypyridine tautomer, whereas polar, and especially protic, solvents will overwhelmingly favor the 4-pyridone tautomer.[2][3]

Experimental Elucidation: Spectroscopic Protocols

The tautomeric equilibrium can be precisely measured using standard spectroscopic techniques. The key is to leverage the distinct electronic and magnetic environments of the two forms.

UV-Vis Spectroscopy: Probing Electronic Transitions

Causality: The π-electron systems of the two tautomers are different. The hydroxypyridine form has a benzenoid aromatic system, while the pyridone form has a conjugated dienone system. These distinct arrangements result in different energies for their π → π* electronic transitions, which manifest as different absorption maxima (λmax) in a UV-Vis spectrum.[7][8]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a volatile solvent like methanol.

-

Solvent Series: Prepare a series of quartz cuvettes containing the solvents to be tested (e.g., Cyclohexane, Dichloromethane, Acetonitrile, Ethanol, Water).

-

Sample Preparation: Add a small, identical aliquot of the stock solution to each cuvette and dilute to the final concentration (e.g., 50 µM). Ensure the final concentration of the initial solvent is negligible (<0.1%).

-

Spectrum Acquisition: Blank the spectrophotometer with the corresponding pure solvent for each sample.

-

Analysis: Scan the absorbance from approximately 220 nm to 400 nm. Record the λmax for each solvent. The appearance of new peaks or the significant shift and change in intensity of existing peaks indicates a shift in the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Snapshot

Causality: NMR spectroscopy provides unambiguous structural information by probing the local magnetic environments of ¹H and ¹³C nuclei. The chemical shifts of these nuclei are exquisitely sensitive to changes in electron density and bonding, allowing for clear differentiation between the tautomers.

Key Differentiating Signals:

-

¹H NMR: The most telling signal is the proton on the heteroatom: an O-H signal for the hydroxy form versus an N-H signal for the pyridone form. These protons appear as broad singlets with distinct chemical shifts. The chemical shifts of the aromatic ring protons also differ between the two forms.

-

¹³C NMR: The carbon spectrum provides the most definitive evidence. The hydroxy form will show a C4-OH signal around 160-165 ppm, whereas the pyridone form will exhibit a characteristic C4=O (carbonyl) signal significantly downfield, typically in the range of 175-185 ppm.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of the desired deuterated solvent (e.g., CDCl₃ for a less polar environment, DMSO-d₆ or D₂O for polar environments) in an NMR tube.

-

¹H Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Note the chemical shifts and integrals of the ring protons and the exchangeable N-H/O-H proton.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Analysis: Identify the key diagnostic signals, particularly the C4 carbon signal. In solvents where both tautomers might be present, the ratio can be quantified by integrating the distinct signals for each form in the ¹H spectrum.

Figure 2: Experimental workflow for investigating tautomerism in solution.

Data Summary and Interpretation

The expected spectroscopic data for the two tautomers of this compound are summarized below. These values are representative and may shift slightly based on the specific solvent and concentration.

| Tautomer Form | Analytical Method | Key Signal | Expected Value / Observation |

| Hydroxy Form | UV-Vis | λmax | ~270-285 nm (Predominant in non-polar solvents)[7] |

| (Favored in Non-Polar Solvents) | ¹H NMR | C3, C5 Protons | ~6.5-6.8 ppm |

| ¹H NMR | O-H Proton | Broad, variable (e.g., 9-11 ppm) | |

| ¹³C NMR | C4 Carbon | ~160-165 ppm | |

| Pyridone Form | UV-Vis | λmax | ~250-265 nm (Predominant in polar solvents)[7] |

| (Favored in Polar Solvents) | ¹H NMR | C3, C5 Protons | ~6.0-6.3 ppm |

| ¹H NMR | N-H Proton | Broad, variable (e.g., 11-13 ppm in DMSO) | |

| ¹³C NMR | C4 Carbon | ~180 ppm (Carbonyl C=O) |

Interpretation: For this compound, the data overwhelmingly show that the pyridone tautomer is the dominant species in polar solvents such as water, ethanol, and DMSO.[2][5] The driving force is the superior stabilization of the highly polar pyridone structure by the polar solvent matrix. In contrast, in a non-polar solvent like cyclohexane or chloroform, the equilibrium shifts significantly, and the hydroxy form becomes the more prevalent species.[3] The definitive evidence in any polar medium is the observation of a ¹³C NMR signal near 180 ppm, which is unambiguously assigned to a carbonyl carbon.

Conclusion and Implications

The tautomeric state of this compound is not fixed but exists as a dynamic, solvent-dependent equilibrium. While the hydroxy form is favored in non-polar environments, the pyridone form predominates in the polar and protic solvents typically used in biological and pharmaceutical contexts. This preference is driven by the enhanced solvation of the more polar pyridone tautomer through dipole-dipole interactions and intermolecular hydrogen bonding.

For professionals in drug development, this is a critical insight. The structure drawn on paper may not be the structure that exists in an aqueous physiological environment. The predominance of the pyridone form means that any structure-activity relationship (SAR) studies, computational modeling, or receptor docking simulations must use the pyridone tautomer as the relevant structure to yield meaningful and predictive results. The analytical workflows detailed herein, utilizing UV-Vis and NMR spectroscopy, provide a robust and reliable system for verifying the tautomeric state of this and related heterocyclic compounds under any relevant solution-phase conditions.

References

-

Scheme 1 Tautomerization between pyridones and hydroxypyridines. - ResearchGate. (n.d.). Retrieved from [Link]

- Gao, J., & Shao, L. (1994). Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution. The Journal of Physical Chemistry, 98(51), 13772–13779.

- Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2002(11), 198-215.

- Shaikh, J. N., Inamdar, A. I., & Chavan, H. V. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1548.

- Beak, P., Fry, F. S., Lee, J., & Steele, F. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 98(1), 171-179.

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

- Glusker, J. P., & Trueblood, K. N. (1985). Direct evidence for the existence of both tautomeric forms of 4-hydroxypyridines in the solid state.

- Scanlan, M. J., Hillier, I. H., & MacDowell, A. A. (1983). Theoretical studies of the tautomeric equilibriums and isomer energetics of 2-, 3-, and 4-hydroxypyridine. Journal of the American Chemical Society, 105(11), 3568–3571.

-

Exploring Chemistry. (2015, November 18). Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine [Video]. YouTube. [Link]

- Takasuka, M., Saito, T., & Nakai, H. (1996). Fourier transform infrared spectrometric study of tautomeric (enol-keto) and dimeric equilibria in 2-hydroxypyridines and 1,3-cyclohexanediones in CHCl3 and/or CCl4 solutions.

-

OCPd adamb. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dimethyl-4-Hydroxypyridine chemical structure and IUPAC name

An In-Depth Technical Guide to 2,6-Dimethyl-4-Hydroxypyridine for Researchers and Drug Development Professionals

Introduction

This compound, a substituted pyridine derivative, holds a significant position in the landscape of heterocyclic chemistry. Its unique structural features, including the presence of a hydroxyl group and two methyl groups on a pyridine ring, impart a distinct reactivity profile that makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical structure, nomenclature, properties, synthesis, and applications, with a particular focus on its relevance in the field of drug discovery and development for researchers, scientists, and pharmaceutical professionals. The pyridine nucleus is a fundamental motif in a vast array of natural products and pharmaceuticals, and understanding the chemistry of its derivatives is crucial for innovation.[1]

Chemical Structure and Nomenclature

The precise identification of a chemical compound is foundational for scientific communication. This compound is identified by standardized naming conventions and unique registry numbers.

1.1. IUPAC Name and Tautomerism

A key characteristic of hydroxypyridines is their existence in tautomeric forms.[1] this compound exists in equilibrium between its pyridinol form and its pyridone form. This tautomerism significantly influences its chemical behavior.[1][2]

-

Pyridinol form: 2,6-dimethylpyridin-4-ol

-

Pyridone form: 2,6-dimethyl-1H-pyridin-4-one

The pyridone tautomer is often the predominant and more stable form, particularly in the solid state.[1] Consequently, the most commonly accepted IUPAC name is 2,6-dimethyl-1H-pyridin-4-one .[1][2][]

1.2. Chemical Structure

The molecular structure consists of a pyridine ring substituted with methyl groups at positions 2 and 6, and a hydroxyl group at position 4. The presence of the electron-donating methyl groups influences the electronic environment of the ring.[2]

Caption: Chemical structure of 2,6-dimethylpyridin-4-ol.

1.3. Tautomeric Equilibrium Visualization

The equilibrium between the pyridinol and pyridone forms is a fundamental concept in understanding the reactivity of this molecule.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | [2][][4] |

| Molecular Weight | 123.15 g/mol | [1][2][][4] |

| CAS Number | 13603-44-6 | [1][][4][5] |

| Appearance | Off-white to pale yellow or brown crystalline solid | [2][4][5][6] |

| Melting Point | 228-233 °C | [2][4][6] |

| Boiling Point | ~351 °C | [4] |

| Density | ~1.013 - 1.053 g/cm³ | [][4][6] |

| Solubility | Soluble in water; slightly soluble in DMSO and Methanol | [4][5][7] |

| pKa | 5.49 ± 0.23 (Predicted) | [4][5] |

Synthesis Methodologies

Several synthetic routes have been developed to produce this compound, ranging from classical organic reactions to more modern, efficient approaches.

3.1. Overview of Synthetic Routes

-

From Dehydroacetic Acid: A common and effective method involves the reaction of dehydroacetic acid with ammonia.[1][4] This pathway is often favored for its accessibility of the starting material.

-

Hydroxylation of 2,6-Dimethylpyridine: The direct hydroxylation of 2,6-dimethylpyridine (2,6-lutidine) can be achieved using various oxidizing agents, such as hydrogen peroxide in acidic conditions.[2]

-

Condensation Reactions: Hantzsch-like pyridine synthesis can be employed, which involves the condensation of compounds like acetone with ammonia or ammonium salts, followed by cyclization and subsequent functional group manipulation.[5]

-

Green Chemistry Approaches: Modern methods focus on environmentally benign conditions. One patented approach uses weakly basic ion-exchange resins to catalyze the dimerization of ethyl acetoacetate, followed by in-situ ammoniation to yield the desired pyridine scaffold.[1]

3.2. Experimental Protocol: Synthesis from Dehydroacetic Acid via Microwave Irradiation

This protocol describes an efficient synthesis from dehydroacetic acid, leveraging microwave technology to accelerate the reaction.

Objective: To synthesize this compound from dehydroacetic acid.

Materials:

-

Dehydroacetic acid (1.5 g, 8.92 mmol)

-

Concentrated ammonia solution (4 mL)

-

Microwave reactor (e.g., Discover system, CEM Corporation)

Procedure:

-

Suspend dehydroacetic acid (1.5 g) in concentrated ammonia (4 mL) in a suitable microwave reactor vessel.[4]

-

Place the vessel in the microwave reactor.

-

Irradiate the mixture at 120°C for 20 minutes with a power of 150 W.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.[4]

-

Evaporate the solvent from the reaction mixture to dryness to obtain the crude product.[4]

-

The product can be further purified if necessary, and its purity can be analyzed by techniques such as LC/MS.[4]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The versatility of this compound makes it a crucial building block in various chemical industries, most notably in pharmaceuticals and agrochemicals.[1][5]

4.1. Intermediate in Pharmaceutical Synthesis

The pyridone scaffold is present in numerous bioactive molecules and approved pharmaceutical agents.[2] this compound serves as a key synthetic intermediate for more complex molecules. A notable application is in the synthesis of disubstituted pyridinyl-aminohydantoins, which have been investigated as selective inhibitors of human beta-secretase 1 (BACE1).[4][6] BACE1 is a prime therapeutic target for the treatment of Alzheimer's disease.

4.2. Role in Drug Design and Discovery

The 4-hydroxypyridine moiety itself is recognized for its favorable properties in drug design.[8][9] It can improve physicochemical properties such as solubility and stability, which are critical for a drug candidate's success.[8][9] Its structure allows for various chemical modifications, enabling the fine-tuning of a molecule's properties for targeted delivery and enhanced efficacy.[8]

4.3. Biological Activity

Research has indicated that this compound and its derivatives may possess inherent biological activities. Studies have explored its potential antioxidant and neuroprotective effects.[2] Its ability to scavenge free radicals and mitigate oxidative stress suggests potential applications in conditions associated with such cellular damage, including neurodegenerative diseases.[2]

4.4. Other Industrial Applications

Beyond pharmaceuticals, this compound has other niche applications. It has been investigated as a coupling agent in oxidation methods for dyeing hair, where it can intensify color.[2] It has also been explored in agrochemical formulations for its potential to enhance the stability of pesticide blends.[5]

Conclusion

This compound is more than a simple heterocyclic compound; it is a versatile and valuable tool for synthetic chemists. Its rich chemistry, characterized by tautomeric equilibrium and a reactive substitution pattern, provides a robust platform for the construction of complex molecular architectures. For professionals in drug development, this compound serves as a critical intermediate for accessing novel therapeutics, particularly in the neurodegenerative disease space. As the demand for innovative and targeted therapies grows, the importance of foundational building blocks like this compound will continue to expand, solidifying its role in future scientific breakthroughs.

References

-

PubChem. (n.d.). 2,6-Dihydroxy-3,4-dimethylpyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Evolving Role of 4-Hydroxypyridine in Future Pharmaceutical Breakthroughs. Retrieved from [Link]

-

The Merck Index. (n.d.). 2,6-Lutidine. Retrieved from [Link]

-

Bulat Pharmaceutical. (n.d.). 4‑Hydroxypyridine: A Hidden Gem in Drugs. Retrieved from [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

J&K Scientific. (n.d.). 2-Methyl-4-nitropyridine, 97%. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 7516-31-6 [smolecule.com]

- 4. 4-Hydroxy-2,6-dimethylpyridine | 13603-44-6 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound CAS 13603-44-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]

- 8. nbinno.com [nbinno.com]

- 9. bulatpharmaceutical.com [bulatpharmaceutical.com]

A Technical Guide to the Solubility of 2,6-Dimethyl-4-Hydroxypyridine in Organic Solvents

Introduction: The Compound and Its Significance

2,6-Dimethyl-4-Hydroxypyridine (CAS No: 13603-44-6), also known as 4-Hydroxy-2,6-lutidine, is a heterocyclic organic compound with the molecular formula C₇H₉NO.[1] It presents as an off-white to pale yellow crystalline solid with a high melting point in the range of 228-233 °C.[1] This compound is a substituted pyridine, a class of molecules fundamental to organic chemistry and found in numerous natural products, vitamins, and pharmaceuticals.[2]

The significance of this compound lies primarily in its role as a versatile synthetic intermediate.[3] It serves as a crucial building block in medicinal chemistry, particularly for developing compounds that feature the pyridone functional group.[1] The pyridone scaffold is present in many bioactive molecules, and derivatives of this compound have been investigated for their potential antioxidant and neuroprotective effects.[1] Understanding its solubility is a critical first step in reaction design, purification, formulation, and the development of novel pharmaceuticals and materials.

The Decisive Role of Tautomerism in Solubility

A defining characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium between the enol (hydroxypyridine) form and the keto (pyridinone) form. For this compound, this equilibrium is between the hydroxy form and the more stable 2,6-dimethylpyridin-4(1H)-one tautomer.[2][4]

In the solid state and in most solvents, the equilibrium strongly favors the pyridone form.[2] This preference is due to the aromaticity of the pyridone tautomer and the strength of the carbon-oxygen double bond (C=O).[5] This phenomenon is the single most important factor governing the compound's solubility, as the two tautomers present vastly different physicochemical properties:

-

This compound (Enol Form): This form has a phenolic hydroxyl group (-OH), making it a hydrogen bond donor and acceptor. It possesses a moderate polarity.

-

2,6-Dimethylpyridin-4(1H)-one (Keto Form): This form features an amide-like structure with a carbonyl group (C=O) and an N-H group. This arrangement results in a highly polar molecule with strong hydrogen bond donor (N-H) and acceptor (C=O) capabilities, leading to strong intermolecular forces and often higher crystal lattice energy.

The prevalence of the polar pyridone tautomer dictates that its solubility is highest in polar solvents capable of disrupting its crystal lattice through strong intermolecular interactions like hydrogen bonding.

Caption: Tautomeric equilibrium of the title compound.

Solubility Profile in Organic Solvents

Specific quantitative solubility data for this compound is not extensively documented in publicly available scientific literature. Therefore, this section provides an inferred solubility profile based on first principles of chemical interactions ("like dissolves like") and the known behavior of its dominant pyridone tautomer. The profile is intended to guide solvent selection for research applications. For precise quantification, the experimental protocol in Section 4.0 is strongly recommended.

Theoretical & Inferred Solubility Analysis

The high melting point and the prevalence of the polar, hydrogen-bonding pyridone tautomer suggest that significant energy is required to break the crystal lattice. Solvents that can effectively solvate the polar N-H and C=O groups will be the most effective.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Polarity Index[6] | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | 10.2 | Soluble | The compound is known to be soluble in water.[4] The strong hydrogen bonding capacity of water effectively solvates both the N-H and C=O groups of the pyridone tautomer. |

| Methanol | 5.1 | Moderately Soluble | As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of the polar solute. | |

| Ethanol | 4.3 | Sparingly to Moderately Soluble | Similar to methanol but slightly less polar. The parent compound without the hydroxyl group, 2,6-lutidine, is soluble in ethanol.[7] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it effective at solvating the N-H proton and disrupting the crystal lattice. |

| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | Similar to DMSO, DMF is a highly polar solvent capable of dissolving many polar, high-melting-point solids. | |

| Acetone | 5.1 | Sparingly Soluble | Acetone is a moderate polarity solvent and a hydrogen bond acceptor. It may show some ability to dissolve the compound, though likely less than more polar solvents like DMSO. | |

| Ethyl Acetate | 4.4 | Poorly Soluble | As a solvent with moderate polarity and weaker hydrogen bond accepting capability, ethyl acetate is less likely to effectively solvate the highly polar solute. | |

| Non-Polar | Dichloromethane (DCM) | 3.1 | Poorly Soluble | Although it has a dipole moment, DCM lacks hydrogen bonding capability and is unlikely to overcome the strong intermolecular forces of the solute's crystal lattice. |

| Toluene | 2.4 | Insoluble | Toluene is a non-polar aromatic solvent and is not expected to dissolve the highly polar pyridone structure. | |

| Hexane | 0.1 | Insoluble | As a non-polar aliphatic solvent, hexane will not effectively solvate the polar functional groups of the compound. |

Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility Determination

For researchers requiring precise, quantitative solubility data, the isothermal shake-flask method is the gold-standard technique.[8] This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Scientific Principle

The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period, ensuring that thermodynamic equilibrium is reached.[7] Once equilibrium is established, the undissolved solid is removed, and the concentration of the dissolved solute in the clear supernatant is accurately measured.

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Method.

Detailed Step-by-Step Methodology

-

Preparation of Materials:

-

Solute: this compound (ensure purity is known and documented).

-

Solvents: Select desired organic solvents of high purity (e.g., HPLC grade).

-

Equipment: Analytical balance, glass vials with PTFE-lined screw caps, constant temperature orbital shaker or water bath, volumetric flasks, pipettes, syringes with 0.45 µm filters (ensure filter material is compatible with the solvent), and a calibrated spectrophotometer or HPLC system.

-

-

Procedure:

-

Step 1: Addition of Solute: Add an excess amount of this compound to a series of glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is typically 10-20 mg per 1-2 mL of solvent.

-

Step 2: Addition of Solvent: Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into each vial.

-

Step 3: Sealing and Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.[9] Causality Insight: A long equilibration time is critical because dissolution can be slow, especially for high-melting-point solids. Shorter times may lead to an underestimation of the true equilibrium solubility.

-

Step 4: Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature for several hours to let the undissolved solid settle.

-

Step 5: Sample Collection: Carefully draw the clear supernatant using a syringe. Attach a solvent-compatible 0.45 µm filter and dispense the clear, saturated solution into a clean vial. Trustworthiness Check: Filtering is a crucial step to remove any microscopic solid particles that could otherwise lead to an overestimation of solubility.

-

Step 6: Dilution: Accurately perform a serial dilution of the saturated solution with the same solvent into a volumetric flask. The dilution factor must be chosen to bring the analyte concentration into the linear range of the analytical instrument and must be precisely recorded.

-

-

Analytical Quantification (Example: UV-Vis Spectrophotometry):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve and determine the linear regression equation (y = mx + c).

-

Sample Analysis: Measure the absorbance of the diluted saturated solution at the same λmax.

-

Calculation: Use the absorbance of the sample and the calibration curve equation to calculate the concentration of the diluted solution. Multiply this concentration by the dilution factor to determine the final solubility of the compound in the solvent. Express the result in appropriate units (e.g., g/L or mol/L).

-

Conclusion

While specific quantitative data on the solubility of this compound is scarce, a strong scientific understanding of its dominant pyridone tautomer allows for a reliable, inferred solubility profile. The compound is expected to be most soluble in polar solvents, particularly aprotic solvents like DMSO and DMF, and polar protic solvents like water and methanol. Its solubility is predicted to be poor in non-polar solvents such as toluene and hexane. For drug development professionals and researchers requiring precise data for modeling, formulation, or reaction optimization, the provided detailed isothermal shake-flask protocol serves as a robust, self-validating system to accurately determine these critical parameters.

References

[9] Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website. [8] Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved from Scribd. [1] Smolecule. (n.d.). Buy this compound | 7516-31-6. Retrieved from Smolecule website. [10] Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Pyridine and Pyridine Derivatives. Wiley. [7] The Merck Index. (n.d.). 2,6-Lutidine. [6] MilliporeSigma. (n.d.). Solvent Physical Properties. Retrieved from Sigma-Aldrich website. [2] BenchChem. (n.d.). This compound | 13603-44-6. Retrieved from BenchChem website. [5] ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from ChemTube3D. [11] Cheméo. (n.d.). Chemical Properties of 2,6-Lutidine (CAS 108-48-5). Retrieved from Cheméo website. [12] National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from NIH website. [13] Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from Wikipedia. [14] ScienceDirect. (n.d.). Phenindione solubility in mixed organic solvents: analysis of the role of specific hydrogen and non-hydrogen bonding interactions. Retrieved from ScienceDirect. [4] CymitQuimica. (n.d.). CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol. Retrieved from CymitQuimica website. [15] Studylib. (2011). Expt. 2: Recrystallization of Acetanilide. Retrieved from Studylib. [16] Chegg.com. (2021). Solved 6. Based on the following solubility information. Retrieved from Chegg. Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved from Sigma-Aldrich website. [17] PubChem. (n.d.). 2,6-Lutidine. Retrieved from PubChem. [3] ChemicalBook. (n.d.). 4-Hydroxy-2,6-dimethylpyridine | 13603-44-6. Retrieved from ChemicalBook.

Sources

- 1. Buy this compound | 7516-31-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Hydroxy-2,6-dimethylpyridine | 13603-44-6 [chemicalbook.com]

- 4. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]

- 5. reddit.com [reddit.com]

- 6. Solvent Physical Properties [people.chem.umass.edu]

- 7. 2,6-Lutidine [drugfuture.com]

- 8. Pyridine [chemeurope.com]

- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. softbeam.net:8080 [softbeam.net:8080]

- 11. 2,6-Lutidine [webbook.nist.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. studylib.net [studylib.net]

- 16. Solved 6. Based on the following solubility information, | Chegg.com [chegg.com]

- 17. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,6-Dimethyl-4-Hydroxypyridine molecular weight and formula

An In-Depth Technical Guide to 2,6-Dimethyl-4-Hydroxypyridine: Properties, Synthesis, and Applications

Introduction

This compound, a heterocyclic organic compound, stands as a pivotal intermediate in the landscape of pharmaceutical and chemical synthesis. While its name suggests a simple hydroxyl-substituted pyridine, its chemical nature is nuanced by a significant tautomeric equilibrium, primarily existing as 2,6-dimethylpyridin-4(1H)-one. This duality in its structure is fundamental to its reactivity and utility. This guide offers a comprehensive exploration of this compound, from its core physicochemical properties to its synthesis and diverse applications, tailored for researchers and professionals in drug development and organic synthesis.

Core Molecular and Physical Properties

Understanding the fundamental characteristics of this compound is essential for its effective application in a laboratory or industrial setting. Its identity is defined by its molecular formula, weight, and a crucial structural phenomenon: tautomerism.

Molecular Formula and Weight

The empirical and molecular formula for this compound is C₇H₉NO .[1][2] This composition gives it a molecular weight of approximately 123.15 g/mol .[1][3] Minor variations in reported molecular weight (e.g., 123.16 g/mol or 123.155 g/mol ) are due to differences in isotopic abundance calculations but do not impact practical applications.[2][4]

Tautomerism: A Dual Identity

One of the most critical aspects of this molecule's chemistry is its existence as a mixture of two rapidly interconverting tautomers: the enol form (this compound) and the keto form (2,6-dimethylpyridin-4(1H)-one).[5] For 4-hydroxypyridines, the equilibrium strongly favors the pyridone (keto) form, which benefits from the aromaticity derived from the delocalization of the nitrogen lone pair into the ring and the strength of the carbon-oxygen double bond.[6][7] This equilibrium is solvent-dependent but the pyridone tautomer is generally the more stable form, especially in the solid state.[5][8]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data

The compound's physical properties are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Reference(s) |

| CAS Number | 13603-44-6 | [2][3][4][9] |

| IUPAC Name | 2,6-dimethyl-1H-pyridin-4-one | [1] |

| Appearance | Off-white to pale yellow/brown crystalline solid | [1][3][10] |

| Melting Point | 228-233 °C | [1][3][9] |

| Boiling Point | ~205.4 - 351 °C at 760 mmHg | [3][9] |

| Density | ~1.013 - 1.053 g/cm³ | [3][9] |

| Solubility | Soluble in water; slightly soluble in DMSO and Methanol | [9][10] |

| pKa | ~5.49 (Predicted) | [9][10] |

Synthesis and Manufacturing

The accessibility of this compound is crucial for its widespread use. Several synthetic routes have been developed, with the most common and economically viable methods starting from readily available precursors like dehydroacetic acid.[5][9]

Primary Synthetic Route: From Dehydroacetic Acid

A prevalent laboratory and industrial synthesis involves the reaction of dehydroacetic acid with ammonia.[5][9] This method is efficient and can be enhanced using microwave irradiation to reduce reaction times and improve yields. The causality is straightforward: ammonia acts as a nitrogen source, attacking the pyrone ring of dehydroacetic acid, which then undergoes rearrangement and cyclization to form the stable pyridone ring system.

Caption: Workflow for the synthesis from dehydroacetic acid.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is a self-validating system as the endpoint is a stable, crystalline product that can be easily characterized.

Objective: To synthesize this compound from dehydroacetic acid.[9]

Materials:

-

Dehydroacetic acid (1.5 g, 8.92 mmol)

-

Concentrated ammonia solution (4 mL)

-

Microwave reactor (e.g., CEM Discover system)

-

Round-bottom flask or appropriate microwave vessel

-

Rotary evaporator

Procedure:

-

Preparation: Suspend 1.5 g of dehydroacetic acid in 4 mL of concentrated ammonia in a suitable microwave reactor vessel.

-

Reaction: Place the vessel in the microwave reactor. Irradiate the mixture at 120°C for 20 minutes with a power setting of 150 W. The choice of microwave heating is to provide rapid and uniform energy transfer, accelerating the rate of reaction compared to conventional heating methods.

-

Completion & Cooldown: Once the reaction is complete, carefully remove the vessel from the reactor and allow it to cool to room temperature.

-

Isolation: Concentrate the resulting reaction mixture to dryness using a rotary evaporator. The remaining solid is the target product, this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent like water or an alcohol/water mixture.

Chemical Behavior and Reactivity

The utility of this compound stems from its versatile reactivity, which is governed by the pyridone nucleus and the attached functional groups. The electron-donating methyl groups enhance the electron density of the ring, influencing its reactivity towards electrophiles.[1]

The molecule serves as a crucial building block in organic synthesis.[1] The hydroxyl group (in the enol tautomer) or the N-H group and adjacent carbonyl (in the keto tautomer) can undergo various transformations:

-

Nucleophilic Substitution: The hydroxyl group can be alkylated or acylated to produce a range of derivatives.[1]

-

Chlorination: Reaction with chlorinating agents can introduce chlorine atoms onto the pyridine ring, for instance, to yield 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine.[5]

-

Condensation Reactions: The active methylene groups and the overall structure allow for participation in condensation reactions to build more complex molecular scaffolds.[1]

Applications in Research and Drug Development

The pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1] this compound leverages this by serving as a key synthetic intermediate.[3][10]

Pharmaceutical Intermediate

A significant application is in the synthesis of selective inhibitors for therapeutic targets. For example, it is used to synthesize disubstituted pyridinyl-aminohydantoins, which act as potent and selective inhibitors of human beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease.[3][9] Its role as a stable, functionalized core allows for the systematic elaboration of side chains to optimize binding affinity and pharmacokinetic properties. The broader 4-hydroxypyridine class of compounds is recognized for its ability to enhance chemical stability and bioavailability in active pharmaceutical ingredients (APIs).[11]

Biological and Other Activities

-

Neuroprotective and Antioxidant Effects: Research has indicated that this compound may possess intrinsic biological activity, including antioxidant and neuroprotective properties.[1] It has been investigated for its capacity to scavenge free radicals, suggesting potential applications in mitigating oxidative stress-related conditions.[1][12]

-

Agrochemicals: The compound has been explored in agrochemical formulations, where it may contribute to the stability of pesticide blends.[10]

-

Niche Applications: It has also been utilized as a coupling agent in oxidation-based hair dyeing methods, where it helps to intensify the resulting color.[1]

Analytical Methodologies

Reliable characterization is paramount for ensuring the purity and identity of synthesized this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing purity and quantifying the compound in reaction mixtures or final products. A reverse-phase column (e.g., C18) with a suitable mobile phase, such as a methanol/phosphate buffer system, can achieve excellent separation from starting materials and byproducts.[13]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Under electron ionization, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 123, corresponding to the molecular formula C₇H₉NO⁺.[1] Analysis of the fragmentation pattern provides further structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure, including the positions of the methyl groups and the tautomeric form present in a given solvent.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and valuable building block whose utility is rooted in its unique tautomeric nature. Its straightforward synthesis and diverse reactivity make it an important intermediate in the development of pharmaceuticals, particularly in the search for treatments for neurodegenerative diseases. As synthetic methodologies continue to improve, including more efficient and environmentally friendly biocatalytic routes, the accessibility and application of this foundational pyridone derivative are poised to expand further, solidifying its role in modern organic and medicinal chemistry.[1]

References

- Smolecule. (n.d.). Buy this compound | 7516-31-6.

- Benchchem. (n.d.). This compound | 13603-44-6.

-

Home Sunshine Pharma. (n.d.). This compound CAS 13603-44-6 Manufacturers, Suppliers, Factory. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.

- Google Patents. (n.d.). CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine.

-

WuXi Biology. (n.d.). How about Tautomers?. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

-

Bulat Pharmaceutical. (n.d.). 4‑Hydroxypyridine: A Hidden Gem in Drugs. Retrieved from [Link]

-

Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved from [Link]

Sources

- 1. Buy this compound | 7516-31-6 [smolecule.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound CAS 13603-44-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. 4-Hydroxy-2,6-dimethylpyridine | 13603-44-6 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. bulatpharmaceutical.com [bulatpharmaceutical.com]

- 12. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]

- 13. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents [patents.google.com]

biological activity of 2,6-Dimethyl-4-Hydroxypyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 2,6-Dimethyl-4-Hydroxypyridine Derivatives

Abstract

The this compound scaffold, a privileged heterocyclic structure, serves as the foundation for a diverse class of molecules with significant therapeutic potential. Its unique electronic and structural properties, including keto-enol tautomerism, make it a versatile building block in medicinal chemistry.[1][2] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in multiple disease areas. This guide provides a comprehensive exploration of the key biological activities of this compound derivatives, including their potent antioxidant, neuroprotective, cardioprotective, anti-inflammatory, and anticancer properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationship insights to inform future research and development.

The Chemical Core and its Fundamental Antioxidant Activity

The therapeutic promise of many this compound derivatives originates from their intrinsic ability to counteract oxidative stress. This capacity is rooted in the hydroxyl group at the 4-position, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals. The resulting radical is stabilized by resonance within the pyridine ring, making the parent molecule an effective radical scavenger.[1][3] This foundational antioxidant property is a key contributor to the other biological effects observed, particularly in pathologies driven by oxidative damage.

Mechanism of Radical Scavenging

The primary antioxidant mechanism involves the donation of the hydrogen atom from the 4-hydroxyl group to a free radical (R•), effectively neutralizing it. The resulting pyridinoxyl radical is stabilized through delocalization of the unpaired electron across the aromatic ring, preventing it from initiating further oxidative chain reactions.

Caption: General mechanism of free radical scavenging by a hydroxypyridine derivative.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard and rapid method to screen for antioxidant activity. The principle lies in the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is deep violet, to its non-radical form, which is pale yellow.

Methodology:

-

Reagent Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., ethanol or DMSO). Prepare a working solution of DPPH in ethanol (typically ~0.1 mM), ensuring its absorbance at ~517 nm is approximately 1.0.

-

Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells. Add 100 µL of the DPPH working solution to each well. A control well should contain only the solvent and DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Data Analysis: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentration.

Neuroprotective Applications: Combating Ischemic and Excitotoxic Damage

The brain is highly susceptible to oxidative damage due to its high metabolic rate and lipid content. Derivatives of this compound have shown significant promise as neuroprotective agents, particularly in the context of ischemic stroke and neurodegenerative diseases.[1][4][5] Their efficacy stems from a multi-faceted mechanism that includes antioxidant effects, modulation of calcium homeostasis, and inhibition of calmodulin-dependent pathways.[6][7]

A notable example is the dihydropyridine derivative CV-159, which protects against delayed neuronal death in the hippocampus following transient forebrain ischemia.[6] Unlike traditional calcium channel blockers, its protective effect is attributed to a dual mechanism: blocking L-type Ca2+ channels and inhibiting calmodulin (CaM)-dependent functions.[6]

Proposed Neuroprotective Signaling Pathway

Caption: Multi-target neuroprotective mechanism against ischemic injury.

Experimental Protocol: In Vivo Middle Cerebral Artery Occlusion (MCAO)

This model is the gold standard for preclinical stroke research, mimicking the focal cerebral ischemia seen in humans.

Methodology:

-

Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) and maintain its body temperature at 37°C.

-

Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA). A nylon monofilament with a rounded tip is introduced into the external carotid artery and advanced internally to occlude the origin of the middle cerebral artery (MCA).

-

Drug Administration: The test derivative (e.g., CV-159) or vehicle is administered at a predetermined time point (pre-, during, or post-MCAO), typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.[6]

-

Reperfusion: After a set period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.

-

Neurological Assessment: At 24-48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).

-

Infarct Volume Analysis: Euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white. Quantify the infarct volume using image analysis software.

| Derivative | Dose | Model | Key Finding | Reference |

| CV-159 | 5-10 mg/kg, p.o. | Rat transient forebrain ischemia | Significant protection against delayed neuronal death in hippocampal CA1 region. | [6] |